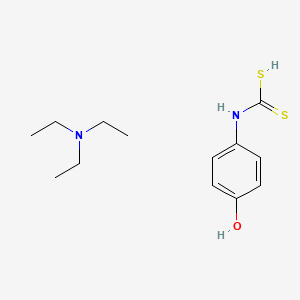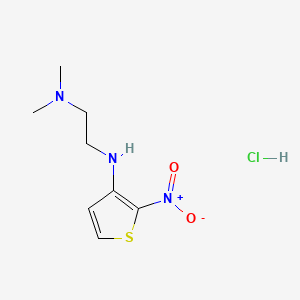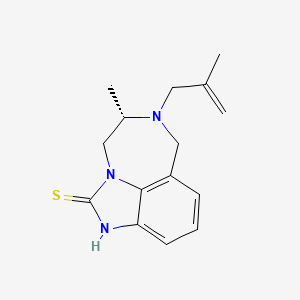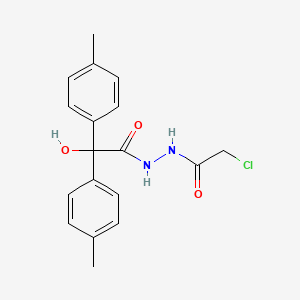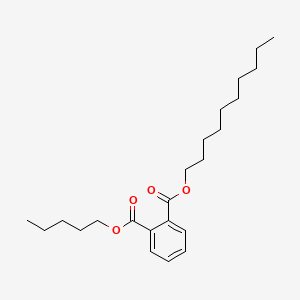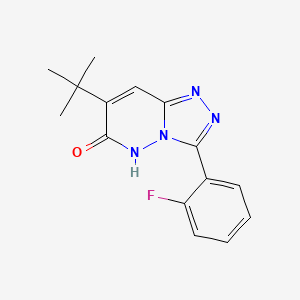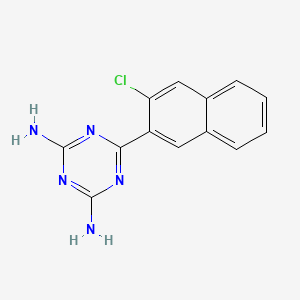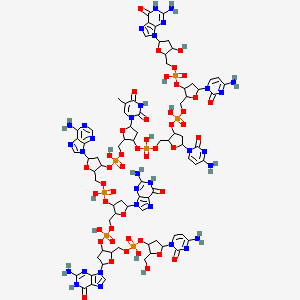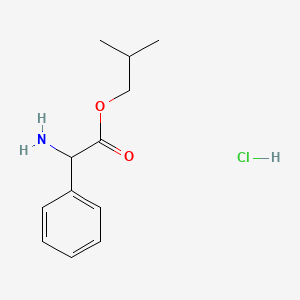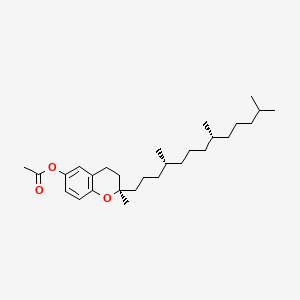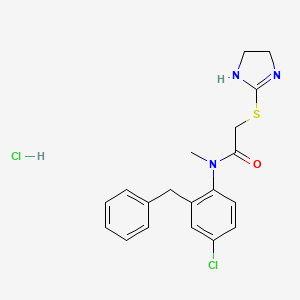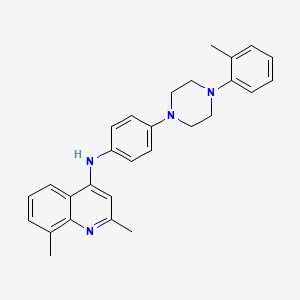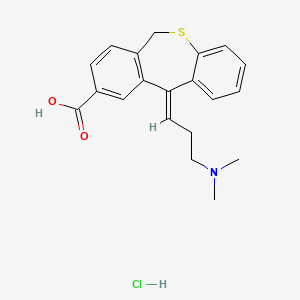
(E)-11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-9-carboxylic acid HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-9-carboxylic acid HCl is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-9-carboxylic acid HCl involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the dibenzo(b,e)thiepine core, followed by the introduction of the dimethylaminopropylidene group. The final step involves the addition of the carboxylic acid group and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving controlled reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
(E)-11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-9-carboxylic acid HCl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(E)-11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-9-carboxylic acid HCl has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of (E)-11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-9-carboxylic acid HCl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
Cyproheptadine: A compound with a similar dibenzo(b,e)thiepine core, used as an antihistamine and appetite stimulant.
Ethyl acetoacetate: An organic compound used as a chemical intermediate in the production of various compounds.
Uniqueness
(E)-11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-9-carboxylic acid HCl is unique due to its specific structural features and the presence of the dimethylaminopropylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
138970-96-4 |
|---|---|
分子式 |
C20H22ClNO2S |
分子量 |
375.9 g/mol |
IUPAC 名称 |
(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzothiepine-9-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H21NO2S.ClH/c1-21(2)11-5-7-16-17-6-3-4-8-19(17)24-13-15-10-9-14(20(22)23)12-18(15)16;/h3-4,6-10,12H,5,11,13H2,1-2H3,(H,22,23);1H/b16-7+; |
InChI 键 |
XTLCFYYQUYPLAW-OYXUYBEVSA-N |
手性 SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2SCC3=C1C=C(C=C3)C(=O)O.Cl |
规范 SMILES |
CN(C)CCC=C1C2=CC=CC=C2SCC3=C1C=C(C=C3)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


